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Compound of Interest

Compound Name: 2-(4-Bromophenyl)benzothiazole

Cat. No.: B034361 Get Quote

CAS Number: 19654-19-4 Molecular Formula: C₁₃H₈BrNS Molecular Weight: 290.18 g/mol

Disclaimer: Publicly accessible research providing specific quantitative biological activity data

(e.g., IC₅₀ values) and detailed, reproducible experimental protocols for 2-(4-
Bromophenyl)benzothiazole (CAS 19654-19-4) is limited. This guide provides

comprehensive information on the compound's known properties and synthesis. To illustrate its

biological context and potential applications, this document includes representative data from

potent, structurally related 2-arylbenzothiazole analogues and generalized experimental

protocols. The biological data and mechanisms presented should be considered illustrative for

this class of compounds and not as experimentally verified results for CAS 19654-19-4 itself.

Executive Summary
2-(4-Bromophenyl)benzothiazole is a halogenated aryl derivative belonging to the

benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is recognized as a

"privileged structure" in medicinal chemistry, forming the core of numerous agents with a wide

spectrum of pharmacological activities.[1] While this specific compound is primarily utilized as a

synthetic intermediate in pharmaceutical and materials science research, its structural motif is

strongly associated with potent anticancer activity.[2][3] Extensive research into closely related

analogues, particularly 2-(4-aminophenyl)benzothiazoles, has revealed a unique mechanism of

action involving induction of the cytochrome P450 enzyme CYP1A1 in cancer cells, leading to

selective tumor cell apoptosis.[4] This guide summarizes the known physicochemical

properties, general synthesis, and safety information for 2-(4-Bromophenyl)benzothiazole,
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and presents a putative mechanism of action and representative biological data based on its

potent analogues.

Physicochemical and Structural Data
The fundamental properties of 2-(4-Bromophenyl)benzothiazole are well-documented in

chemical literature and supplier databases. These data are essential for its handling,

characterization, and use in synthetic applications.

Property Value Reference(s)

CAS Number 19654-19-4 [5]

IUPAC Name
2-(4-bromophenyl)-1,3-

benzothiazole
[5][6]

Molecular Formula C₁₃H₈BrNS [5][7]

Molecular Weight 290.18 g/mol [5][7]

Physical Form
White to pale yellow powder or

crystals
[6]

Melting Point 132-136 °C [7]

SMILES
C1=CC=C2C(=C1)N=C(S2)C3

=CC=C(C=C3)Br
[5]

InChI Key
FQIRBKKYMJKENC-

UHFFFAOYSA-N
[5][7]

Topological Polar Surface Area

(TPSA)
41.1 Å² [8]

LogP (calculated) 4.8 [5]

Synthesis and Characterization
The synthesis of 2-arylbenzothiazoles is a well-established transformation in organic chemistry,

most commonly achieved via the condensation of 2-aminothiophenol with a corresponding aryl

aldehyde.[9] For 2-(4-Bromophenyl)benzothiazole, this involves the reaction of 2-
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aminothiophenol with 4-bromobenzaldehyde. Various catalytic systems can be employed to

promote the cyclization and subsequent oxidation to the final benzothiazole product.[9][10]

2-Aminothiophenol

2,3-Dihydrobenzothiazole
Intermediate

 Condensation 

4-Bromobenzaldehyde

2-(4-Bromophenyl)benzothiazole
(CAS 19654-19-4)

 Oxidation 
 (e.g., Air, I₂, Catalyst) 

Click to download full resolution via product page

General synthetic workflow for 2-(4-Bromophenyl)benzothiazole.

Representative Experimental Protocol: Synthesis
The following is a generalized, representative protocol for the synthesis of 2-(4-
Bromophenyl)benzothiazole, adapted from common literature methods for 2-

arylbenzothiazole synthesis.[9][10]

Reaction Setup: To a round-bottom flask, add 2-aminothiophenol (1.0 eq) and 4-

bromobenzaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or

ethanol.

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C). The

reaction can be performed under an air atmosphere, which facilitates the oxidation step, or a

specific oxidant/catalyst (e.g., catalytic iodine) can be added.[10]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting materials are consumed.
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Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture

into ice-cold water to precipitate the crude product.

Purification: Collect the solid precipitate by vacuum filtration and wash with water. The crude

product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-
Bromophenyl)benzothiazole.

Characterization: Confirm the structure and purity of the final product using analytical

techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point

analysis.

Biological Activity and Putative Mechanism of
Action
While specific bioactivity data for 2-(4-Bromophenyl)benzothiazole is not available, the 2-

arylbenzothiazole scaffold is a cornerstone of potent and selective anticancer agents.[11] The

most well-studied analogues, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203),

exhibit nanomolar growth-inhibitory activity against a range of human cancer cell lines,

including breast, ovarian, and colon carcinomas.[5]

Representative In Vitro Antiproliferative Activity of
Analogue Compounds
The following table summarizes the growth inhibition (GI₅₀) data for potent 2-(4-

aminophenyl)benzothiazole analogues against sensitive human cancer cell lines. This data

illustrates the high potency characteristic of this chemical class.
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Compound 3'-Substituent Cell Line GI₅₀ (µM)

Analogue A -CH₃ MCF-7 (Breast) 0.001

Analogue B -Cl MCF-7 (Breast) 0.004

Analogue C -Br MCF-7 (Breast) 0.002

Analogue D -I MCF-7 (Breast) 0.001

Analogue A -CH₃ IGROV1 (Ovarian) <0.01

Data adapted from studies on 3'-substituted-2-(4-aminophenyl)benzothiazoles, a class of

potent antitumour agents.

Putative Mechanism of Action: AhR-CYP1A1 Pathway
The unique anticancer activity of potent 2-arylbenzothiazoles is not due to direct cytotoxicity but

rather a tumor-selective metabolic activation process. The proposed mechanism involves the

Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

AhR Binding: The benzothiazole compound enters the cancer cell and binds to the AhR in

the cytoplasm.

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements

(XREs) on the DNA, inducing the transcription and subsequent expression of the cytochrome

P450 1A1 (CYP1A1) enzyme.[6]

Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the benzothiazole

compound into reactive electrophilic intermediates.

DNA Adduct Formation & Apoptosis: These reactive metabolites covalently bind to cellular

macromolecules, primarily DNA, forming DNA adducts. This adduct formation leads to

irreparable DNA damage, triggering the apoptotic cell death cascade and selectively killing

the cancer cell.
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This mechanism confers selectivity because many sensitive tumors exhibit high inducibility of

CYP1A1, whereas non-sensitive cells do not.[6]
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Putative mechanism of action for potent 2-arylbenzothiazoles.

Representative Experimental Protocols: Biological
Assays
To assess the potential anticancer activity of compounds like 2-(4-
Bromophenyl)benzothiazole, a standard in vitro cytotoxicity assay is the first step. The MTT

assay is a colorimetric assay for measuring cellular metabolic activity and is a common proxy

for cell viability and proliferation.
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Seed cancer cells in
96-well plate

Incubate for 24h
(allow cells to attach)

Treat cells with varying
concentrations of compound

Incubate for 48-72h

Add MTT reagent
to each well

Incubate for 2-4h
(allow formazan formation)

Add solubilizing agent
(e.g., DMSO, HCl/Isopropanol)

Read absorbance at ~570nm
on a plate reader

Calculate % Viability
and determine IC₅₀

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b034361?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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